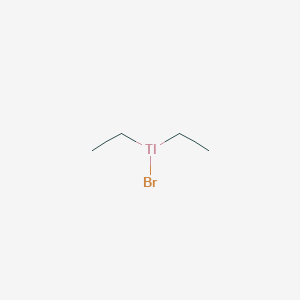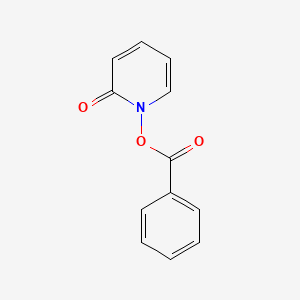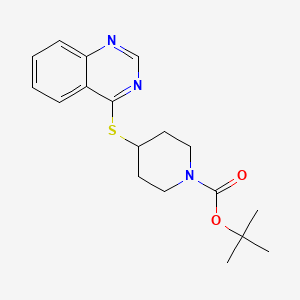
Tetrakis(phenylthiomethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(phenylthiomethyl)silane is an organosilicon compound with the molecular formula C28H28S4Si It is characterized by the presence of four phenylthiomethyl groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(phenylthiomethyl)silane can be synthesized through the reaction of phenylthiomethyl chloride with silicon tetrachloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4PhCH2SCl→Si(CH2SPh)4+4HCl
where Ph represents a phenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(phenylthiomethyl)silane undergoes various chemical reactions, including:
Oxidation: The phenylthiomethyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The phenylthiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or alcohols can be used to replace the phenylthiomethyl groups under basic conditions.
Major Products
Oxidation: Oxidation of this compound can yield tetrakis(phenylsulfonylmethyl)silane.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrakis(phenylthiomethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which tetrakis(phenylthiomethyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub, facilitating the formation of new bonds through its interactions with the phenylthiomethyl groups. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyl)silane: This compound has four trimethylsilyl groups attached to a central silicon atom and is used in similar applications, such as in the synthesis of organosilicon compounds.
Tetrakis(4-tetrazolylphenyl)silane: This compound is used in the construction of metal-organic frameworks (MOFs) due to its highly branched structure and ability to form porous networks.
Uniqueness
Tetrakis(phenylthiomethyl)silane is unique due to the presence of phenylthiomethyl groups, which impart distinct chemical properties, such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
18762-89-5 |
|---|---|
Fórmula molecular |
C28H28S4Si |
Peso molecular |
520.9 g/mol |
Nombre IUPAC |
tetrakis(phenylsulfanylmethyl)silane |
InChI |
InChI=1S/C28H28S4Si/c1-5-13-25(14-6-1)29-21-33(22-30-26-15-7-2-8-16-26,23-31-27-17-9-3-10-18-27)24-32-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clave InChI |
IQCINMZCRDTEMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC[Si](CSC2=CC=CC=C2)(CSC3=CC=CC=C3)CSC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)
![(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B11939331.png)



![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)


![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)
![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)
